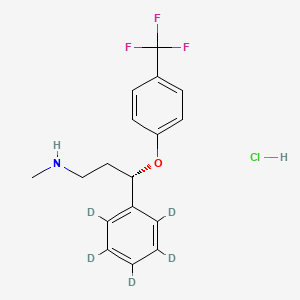

(S)-Fluoxetine-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Fluoxetine-d5 Hydrochloride is a deuterated form of (S)-Fluoxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the compound’s pharmacokinetics and metabolic stability. This compound is primarily used in scientific research to study the pharmacological effects and metabolic pathways of fluoxetine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fluoxetine-d5 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:

Deuteration: Introduction of deuterium atoms into the precursor molecule.

Condensation: Reaction of the deuterated precursor with a suitable amine to form the fluoxetine backbone.

Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms efficiently.

Automated Synthesis: Employing automated systems to ensure consistency and purity.

Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Fluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluoxetine backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various fluoxetine derivatives, which are studied for their pharmacological properties and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Role in Drug Metabolism Research:

(S)-Fluoxetine-d5 Hydrochloride is extensively used in pharmacokinetic studies to investigate the metabolism and bioavailability of fluoxetine and its active metabolite, norfluoxetine. The deuterated form allows for precise quantification in mass spectrometry due to its distinct mass profile compared to non-deuterated compounds. This application is crucial for understanding how fluoxetine behaves in biological systems and its interactions with various enzymes.

Case Study Example:

A study utilizing this compound demonstrated its effectiveness in tracking the metabolic pathways of fluoxetine in Caenorhabditis elegans. Researchers found that the compound could be taken up by the organism and metabolized into norfluoxetine, providing insights into its toxicokinetics and behavioral effects under different exposure scenarios .

Understanding Environmental Impact:

Research has utilized this compound to study the environmental impact of pharmaceuticals. By understanding how fluoxetine accumulates and affects non-target organisms, scientists can assess the risks associated with pharmaceutical contamination in water systems.

Case Study Example:

A toxicological assessment involving this compound highlighted its bioaccumulation potential in aquatic organisms. The study measured uptake rates and elimination constants, providing essential data for risk assessments related to environmental exposure .

Behavioral Studies

Impact on Model Organisms:

Behavioral studies using this compound have been conducted to evaluate the effects of fluoxetine on neurobehavioral outcomes in model organisms such as Drosophila melanogaster and C. elegans. These studies help elucidate the mechanisms by which fluoxetine exerts its antidepressant effects.

Experimental Findings:

In experiments assessing chemotaxis and activity levels in C. elegans, researchers observed that exposure to this compound influenced movement patterns and responses to environmental stimuli, suggesting potential behavioral modifications linked to serotonin modulation .

Wirkmechanismus

(S)-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Fluoxetine Hydrochloride:

Paroxetine: Another SSRI with similar pharmacological effects.

Sertraline: An SSRI used to treat depression and anxiety disorders.

Uniqueness

(S)-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance metabolic stability and reduce the rate of drug metabolism. This can lead to prolonged therapeutic effects and potentially fewer side effects compared to non-deuterated fluoxetine .

Biologische Aktivität

(S)-Fluoxetine-d5 hydrochloride is a deuterated analogue of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The deuteration enhances its pharmacokinetic properties and provides a valuable tool for studying the metabolism and biological activity of fluoxetine without the interference of its non-deuterated counterpart.

(S)-Fluoxetine-d5 functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, leading to increased levels of serotonin available in the synaptic cleft. This mechanism is critical in alleviating symptoms of depression and anxiety. The compound exhibits a high affinity for the serotonin transporter (SERT), with minimal interaction with other neurotransmitter systems, which contributes to its favorable side effect profile compared to older antidepressants like tricyclics .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (S)-fluoxetine-d5 can be summarized as follows:

| Parameter | Value |

|---|---|

| Oral Bioavailability | <90% |

| Volume of Distribution | 20-42 L/kg |

| Protein Binding | ~94% |

| Half-Life (Fluoxetine) | 1-3 days (acute), 4-6 days (chronic) |

| Half-Life (Norfluoxetine) | 4-16 days |

| Clearance | 9.6 mL/min/kg |

Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP2C19, into its active metabolite norfluoxetine, which also possesses antidepressant properties . The incorporation of deuterium in (S)-fluoxetine-d5 alters its metabolic pathway slightly, allowing for more precise tracking in pharmacological studies.

In Vitro Studies

Research utilizing model organisms like Caenorhabditis elegans has shown that both fluoxetine and its deuterated form can influence behavioral endpoints such as locomotion and chemotaxis. In a controlled study, nematodes were exposed to varying concentrations of fluoxetine-d5, demonstrating significant changes in activity levels compared to control groups .

In Vivo Studies

A notable study involved the exposure of fish (Pimephales promelas) to fluoxetine concentrations that mimic therapeutic levels in humans. Plasma concentrations were measured alongside behavioral responses related to anxiety. Results indicated that fluoxetine's anxiolytic effects were observable at plasma levels above therapeutic ranges seen in humans, suggesting a potential for cross-species extrapolation in understanding drug effects .

Case Studies

- Clinical Efficacy : A meta-analysis comparing fluoxetine with placebo and other antidepressants revealed that fluoxetine significantly improved depression scores on standardized scales (e.g., Hamilton Depression Rating Scale) with a lower dropout rate due to adverse effects .

- Safety Profile : In clinical trials, fluoxetine demonstrated a better safety profile than tricyclic antidepressants, with fewer incidences of cholinergic side effects and sedation . The long half-life of fluoxetine also aids in minimizing withdrawal symptoms during discontinuation.

Eigenschaften

IUPAC Name |

(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-XQGDNJOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.